

# 3-bromo-1H-quinolin-2-one molecular weight

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## Compound of Interest

Compound Name: 3-bromo-1H-quinolin-2-one

Cat. No.: B1331375

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## An In-depth Technical Guide to 3-bromo-1H-quinolin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-bromo-1H-quinolin-2-one**, a heterocyclic compound of significant interest in medicinal chemistry. This document covers its fundamental physicochemical properties, detailed experimental protocols for its synthesis and derivatization, and its role as a scaffold for developing inhibitors of key signaling pathways implicated in cancer.

## Physicochemical Properties

**3-bromo-1H-quinolin-2-one** is a solid organic compound. Its core structure consists of a quinolin-2-one moiety with a bromine atom substituted at the C3 position. This bromine atom serves as a versatile chemical handle for further synthetic modifications.

Table 1: Physicochemical and Identification Data for **3-bromo-1H-quinolin-2-one**

Property	Value	Reference
Molecular Weight	224.05 g/mol	[1][2][3]
Molecular Formula	C <sub>9</sub> H <sub>6</sub> BrNO	[1][2][3]
CAS Number	939-16-2	[1][2]
Physical State	Solid	[2]
Boiling Point	395.2 °C	[3]
Flash Point	260 °C	[3]
Canonical SMILES	<chem>O=C1NC2=CC=CC=C2C=C1Br</chem>	[2][3]
InChI Key	AGARPHPERRYPRP-UHFFFAOYSA-N	[1][2]

## Biological Activity and Therapeutic Potential

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities. **3-bromo-1H-quinolin-2-one**, in particular, serves as a crucial intermediate for the synthesis of targeted therapeutic agents.

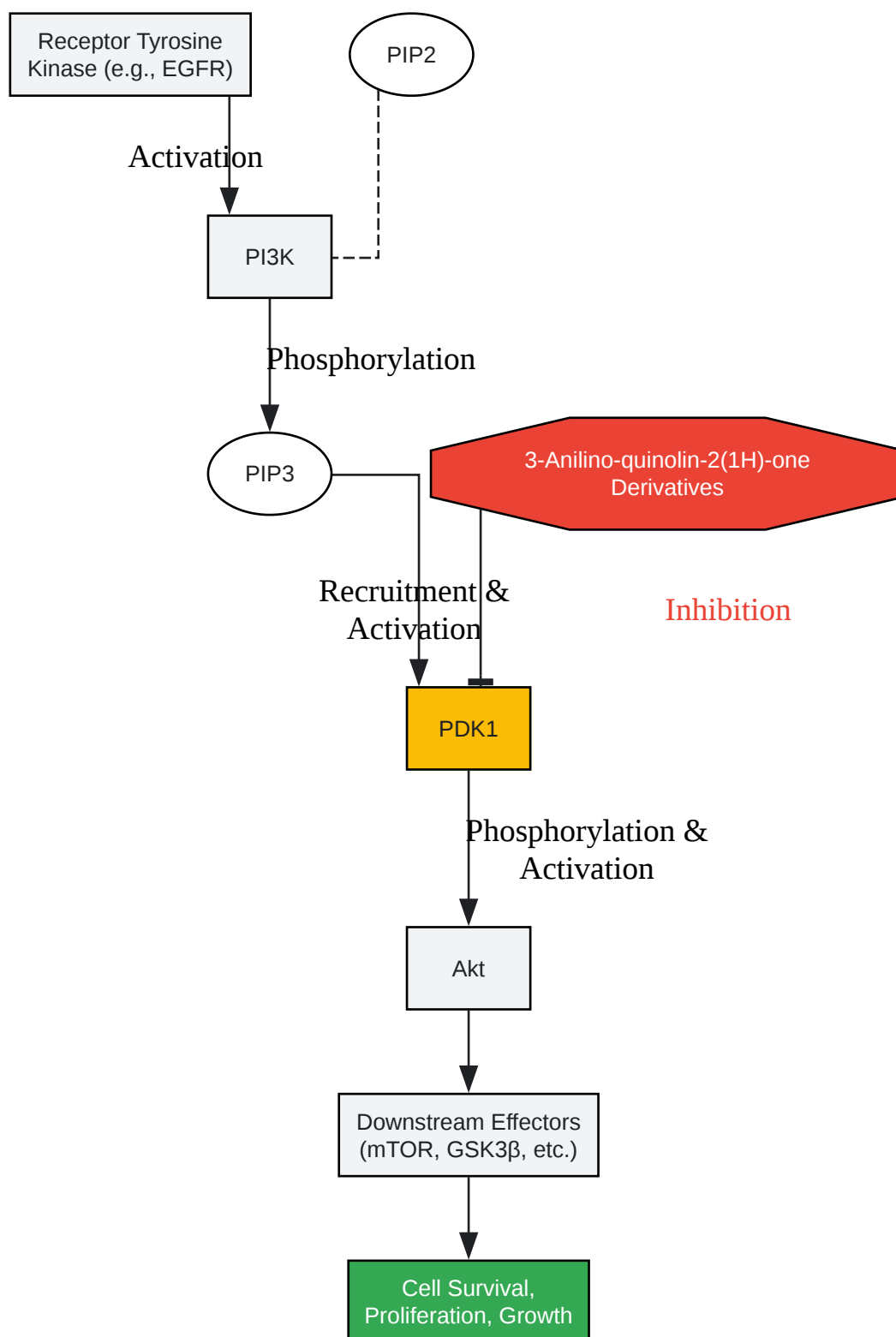
### Inhibition of Receptor Tyrosine Kinases

3-bromoquinolin-2(1H)-one has been identified as a synthetic compound that can be used to create derivatives that inhibit cancer cell growth.[3] These derivatives function by targeting and binding to receptor ligands for key oncogenic proteins, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[3]

### PDK1 Inhibition and the PI3K/Akt Signaling Pathway

Derivatives of **3-bromo-1H-quinolin-2-one** have been synthesized and evaluated as inhibitors of 3-phosphoinositide-dependent protein kinase 1 (PDK1).[4] PDK1 is a master regulator in the PI3K/Akt signaling pathway, which is frequently hyperactivated in numerous human cancers and promotes cell survival, proliferation, and growth.[4] The development of novel 3-anilino-

quinolin-2(1H)-ones, synthesized from a 3-bromo-quinolin-2(1H)-one precursor, represents a strategic approach to targeting this critical cancer pathway.[4]



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PDK1's role in the PI3K/Akt pathway and inhibition point.

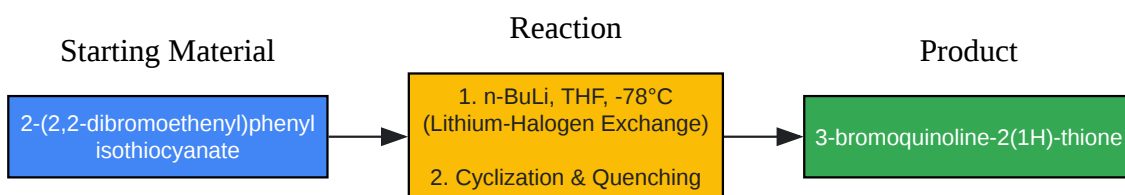
## Experimental Protocols

The following sections detail synthetic and analytical methodologies relevant to **3-bromo-1H-quinolin-2-one**.

### Synthesis of 3-bromoquinoline-2(1H)-thiones (Precursor)

A common route to **3-bromo-1H-quinolin-2-one** involves the synthesis of the corresponding thione, which can then be converted to the desired product. This method starts from readily available 2-(2,2-dibromoethenyl)phenyl isothiocyanates.[5][6]

Workflow for Synthesis of a Quinolinone Precursor



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Synthesis of a key precursor for **3-bromo-1H-quinolin-2-one**.

Methodology:

- Preparation: The starting material, 2-(2,2-dibromoethenyl)phenyl isothiocyanate, is prepared in a five-step sequence from commercially available 2-nitrobenzaldehydes.[6]
- Lithium-Halogen Exchange: The isothiocyanate (1.0 equivalent) is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C under an inert atmosphere.[5]
- Cyclization: n-Butyllithium (n-BuLi, 1.0 equivalent) is added dropwise. The reaction mixture is stirred for 5 minutes, during which a stereoselective lithium-halogen exchange occurs,

followed by spontaneous cyclization.[5]

- Workup: The reaction is quenched with an aqueous solution. After extraction and purification (e.g., recrystallization), the 3-bromoquinoline-2(1H)-thione product is isolated.[6]

## Derivatization via Buchwald-Hartwig Cross-Coupling

**3-bromo-1H-quinolin-2-one** is an excellent substrate for palladium-catalyzed cross-coupling reactions, allowing for the introduction of various functionalities at the C3 position. The Buchwald-Hartwig amination is used to synthesize 3-anilino-quinolin-2(1H)-ones, which have been investigated as PDK1 inhibitors.[4]

Methodology:

- Reactants: A reaction vessel is charged with the 3-bromo-6-substituted-quinolin-2(1H)-one, a functionalized aniline, a palladium catalyst (e.g.,  $\text{Pd}_2(\text{dba})_3$ ), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g.,  $\text{Cs}_2\text{CO}_3$ ).
- Solvent: An anhydrous, deoxygenated solvent such as toluene or dioxane is added.
- Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C until the starting material is consumed (monitored by TLC or LC-MS).
- Isolation: Upon completion, the reaction is cooled, filtered to remove inorganic salts, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography.

## Derivatization via Palladium-Catalyzed C-H Functionalization

This protocol allows for the coupling of **3-bromo-1H-quinolin-2-ones** with various azoles to synthesize 3-(heteroaryl)quinolin-2(1H)-ones, which have been explored as potential Hsp90 inhibitors.[7]

Methodology:

- Catalyst System: The reaction employs a bimetallic catalyst system of Pd(OAc)<sub>2</sub> and CuI, with PPh<sub>3</sub> as the ligand and LiOtBu as the base.[7]
- Reaction Conditions: The **3-bromo-1H-quinolin-2-one** and the desired azole are dissolved in 1,4-dioxane. The catalysts, ligand, and base are added, and the reaction proceeds rapidly. [7]
- Purification: After the reaction is complete, the mixture is worked up and the product is purified, typically by column chromatography, to yield the 3-(heteroaryl)quinolin-2(1H)-one derivatives in good to excellent yields.[7]

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